molecular formula C14H9BrF4O B12598738 4-(Bromomethyl)-2,2',6,6'-tetrafluoro-4'-methoxy-1,1'-biphenyl CAS No. 646508-12-5

4-(Bromomethyl)-2,2',6,6'-tetrafluoro-4'-methoxy-1,1'-biphenyl

Cat. No.: B12598738
CAS No.: 646508-12-5
M. Wt: 349.12 g/mol
InChI Key: DYUPZWIAMMITIZ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of bromomethyl, tetrafluoro, and methoxy functional groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methoxy-1,1’-biphenyl typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the precursor and brominating agent are mixed in a solvent and passed through a reactor under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methoxy-1,1’-biphenyl undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methoxy-1,1’-biphenyl depends on the specific application. In biochemical contexts, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. The tetrafluoro groups can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromomethyl-6,7-dimethoxycoumarin
  • Methyl 4-(bromomethyl)benzoate
  • 4-(Bromomethyl)benzoic acid

Uniqueness

4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methoxy-1,1’-biphenyl is unique due to the presence of both tetrafluoro and methoxy groups on the biphenyl core. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .

Properties

CAS No.

646508-12-5

Molecular Formula

C14H9BrF4O

Molecular Weight

349.12 g/mol

IUPAC Name

2-[4-(bromomethyl)-2,6-difluorophenyl]-1,3-difluoro-5-methoxybenzene

InChI

InChI=1S/C14H9BrF4O/c1-20-8-4-11(18)14(12(19)5-8)13-9(16)2-7(6-15)3-10(13)17/h2-5H,6H2,1H3

InChI Key

DYUPZWIAMMITIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)C2=C(C=C(C=C2F)CBr)F)F

Origin of Product

United States

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